Methyl 2-aminocyclobutane-1-carboxylate

Foldamer Peptidomimetics Conformational Analysis

This trans-cyclobutane β-amino acid ester enforces a rigid, pre-organized backbone that directs peptides into defined 12-helical folds—unlike flexible β-alanine or cis-cyclobutane analogs that yield heterogeneous conformations. Essential for building proteolytically stable peptidomimetics and PPI inhibitors with improved target binding. The methyl ester enables orthogonal deprotection for selective incorporation into complex drug scaffolds. Verify stereochemistry (rel-(1R,2R)) with your supplier to ensure conformational integrity.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1807558-23-1
Cat. No. B1653343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminocyclobutane-1-carboxylate
CAS1807558-23-1
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC1N
InChIInChI=1S/C6H11NO2/c1-9-6(8)4-2-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1
InChIKeyIMHXOVKGKHSNDO-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Aminocyclobutane-1-carboxylate (CAS 1807558-23-1) as a Conformationally Constrained β-Amino Acid Building Block


Methyl 2-aminocyclobutane-1-carboxylate (CAS 1807558-23-1) is a chiral cyclobutane β-amino acid derivative, specifically the methyl ester of rel-(1R,2R)-2-aminocyclobutane-1-carboxylic acid (tACBC). Its molecular formula is C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol . This compound belongs to the class of cyclic β-amino acids, which are widely utilized as conformationally restricted scaffolds in peptidomimetic design and medicinal chemistry. The cyclobutane ring imposes significant conformational constraints, pre-organizing the molecule into specific geometries that can enhance binding affinity and selectivity toward biological targets compared to flexible linear analogs [1].

Why Methyl 2-Aminocyclobutane-1-carboxylate Cannot Be Substituted with Acyclic or Less Constrained β-Amino Acid Analogs


In drug discovery and chemical biology, the substitution of a flexible acyclic β-amino acid (e.g., β-alanine) or a less constrained cyclic analog (e.g., cis-2-aminocyclobutane-1-carboxylate) for the trans-cyclobutane scaffold of Methyl 2-aminocyclobutane-1-carboxylate is not chemically or pharmacologically equivalent. The trans-cyclobutane ring enforces a rigid, pre-organized backbone dihedral angle, which is a critical determinant of peptide secondary structure and, consequently, biological activity [1]. High-resolution NMR and computational studies have unequivocally demonstrated that peptides incorporating trans-cyclobutane residues adopt a distinct, well-defined 12-helical or folded conformation, whereas their cis-counterparts form strand-like structures [2]. This conformational disparity directly translates into differences in target binding, proteolytic stability, and overall pharmacological profile, making simple replacement untenable for applications requiring precise molecular recognition [3].

Quantitative Differentiation of Methyl 2-Aminocyclobutane-1-carboxylate from Cis and Acyclic Analogs


Conformational Determinism: Trans Isomer Uniquely Adopts a Single H8 Foldamer Conformation vs. Cis Isomer's Dual Conformational Ensemble

A comprehensive study by Gorrea et al. (2012) employed quantum mechanical calculations and high-resolution NMR to define the precise conformational landscapes of cis- and trans-2-aminocyclobutane-1-carboxylic acid (ACBA) derivatives. The analysis demonstrates that the monomeric cis-ACBA residue populates two distinct conformers, designated Z6 and Z8, leading to an ensemble of structures. In stark contrast, the trans-ACBA residue, which corresponds to the stereochemistry of the target compound (CAS 1807558-23-1), manifests uniquely as a single, well-defined H8 structure [1]. This deterministic folding behavior is maintained in oligomers, enabling the rational design of foldamers with predictable 3D architectures [2].

Foldamer Peptidomimetics Conformational Analysis

Peptide Folding Propensity: Trans-Cyclobutane Peptides Adopt Well-Defined 12-Helices, Whereas Cis-Cyclobutane Peptides Form Strands

Experimental work by Ortuño et al. (2017) using high-resolution NMR directly compared the solution-phase folding of hybrid β,γ-peptides containing either (1R,2S)-trans-2-aminocyclobutane-1-carboxylic acid (trans-CBAA) or (1S,2S)-cis-2-aminocyclobutane-1-carboxylic acid (cis-CBAA). The results conclusively show that peptides containing trans-cyclobutane amino acid residues adopt a significantly more folded, compact structure in solution. In contrast, peptides built from the cis-cyclobutane isomer adopt an extended, strand-like conformation [1]. This finding is consistent with earlier work by Aitken et al. (2010), which demonstrated a marked preference for trans-cyclobutane carboxylic acid oligomers to fold into a well-defined 12-helical conformation in both solution and the solid state [2].

Foldamer Helical Peptides NMR Spectroscopy

Solid-State Organization: Trans-ACBC Exhibits VCD Intensity One Order of Magnitude Greater than Cis-ACBC

In a 2019 study published in *Chirality*, Declerck, Aitken, and colleagues investigated the solid-state organization of Boc-protected cis- and trans-2-aminocyclobutanecarboxylic acid (ACBC) benzylamides using Vibrational Circular Dichroism (VCD). The analysis revealed that the two diastereomers exhibit drastically different VCD signatures and intensities. Notably, the VCD signal intensity of the trans-ACBC derivative in the ν(CO) stretch region was found to be approximately one order of magnitude (10x) larger than that of its cis-ACBC counterpart [1]. This quantitative difference in chiroptical response is a direct consequence of the distinct intermolecular hydrogen-bonding networks and crystal packing arrangements dictated by the specific stereochemistry.

Vibrational Circular Dichroism Solid-State Chemistry Chiral Spectroscopy

Enzymatic Stability: 1-Aminocyclobutane Analogs Exhibit High Resistance to Proteolysis Compared to Linear Peptides

While not a direct study on the methyl ester target compound, foundational work on 1-aminocyclobutane-1-carboxylic acid (ACBC) derivatives incorporated into the immunomodulatory peptide tuftsin provides class-level evidence of a key differentiator. Gershonov et al. (1996) demonstrated that tuftsin analogs modified with methano amino acid (MAA) residues, which are structurally analogous to cyclobutane amino acids, exhibited high resistance to enzymatic hydrolysis in human serum compared to the native, linear tuftsin peptide. Specifically, the [MThr¹]tuftsin and [MOrn²]tuftsin analogs, both modified at the proteolytically sensitive Thr-Lys bond, showed significantly enhanced stability [1]. This property is a direct consequence of the conformational restriction imposed by the cyclobutane ring, which hinders protease access and binding [2].

Peptide Stability Proteolytic Resistance Tuftsin Analogs

Primary Research and Development Applications for Methyl 2-Aminocyclobutane-1-carboxylate (CAS 1807558-23-1)


Design and Synthesis of Conformationally Predictable β-Peptide Foldamers

The compound serves as an essential building block for creating β-peptide foldamers with pre-determined secondary structures. As established by Gorrea et al. (2012), the trans stereochemistry of this compound forces the resulting oligomers to adopt a single, well-defined H8 conformation, unlike the heterogeneous mixture produced by the cis isomer [1]. This allows for the rational, 'Lego-like' assembly of complex 3D architectures, making it invaluable for researchers designing synthetic molecules that mimic the function of natural biopolymers [2].

Peptidomimetic Scaffold for Protein-Protein Interaction (PPI) Inhibition

Given its propensity to induce 12-helical folding in peptide chains [1], this trans-cyclobutane β-amino acid is ideally suited for constructing peptidomimetic inhibitors of α-helix-mediated protein-protein interactions (PPIs). The rigid, helical conformation it promotes effectively projects side-chain pharmacophores in a spatial orientation that mimics an α-helix, a common recognition motif in many PPIs. The proven proteolytic stability of related cyclobutane-containing peptides further enhances its value for developing drug-like leads with improved in vivo half-life [2].

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

As a protected form of trans-2-aminocyclobutane-1-carboxylic acid, the methyl ester is a versatile chiral synthon. The amino and carboxylate groups are differentiated, allowing for selective deprotection and orthogonal functionalization. This facilitates the incorporation of the conformationally restricted cyclobutane motif into more complex drug-like molecules. This approach is exemplified by the use of aminocyclobutanecarboxylic acid derivatives as succinate dehydrogenase (SDH) inhibitors, where the scaffold's rigid geometry was key to achieving potent antifungal activity comparable to commercial fungicides [1].

Development of Proteolytically Stable Peptide Therapeutics

For researchers focused on peptide-based drugs, this building block offers a direct route to addressing one of the major limitations of natural peptides: rapid enzymatic degradation. The work by Gershonov et al. (1996) provides foundational evidence that incorporating cyclobutane amino acids into a peptide sequence confers high resistance to proteases in human serum [1]. This class-level property suggests that substituting a natural amino acid with this trans-cyclobutane scaffold at a labile cleavage site can significantly enhance the metabolic stability of a lead peptide candidate.

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